Product packaging for Vasopressin, gly-lys-arg-8-lys-(Cat. No.:CAS No. 100442-96-4)

Vasopressin, gly-lys-arg-8-lys-

Cat. No.: B14325459
CAS No.: 100442-96-4
M. Wt: 1398.6 g/mol
InChI Key: ZGMYVOZLIAAIGZ-BQBSFLCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Vasopressin Peptide Family Research

The vasopressin family of peptides is a group of structurally and functionally related hormones crucial for regulating water balance, blood pressure, and social behaviors. nih.govnih.gov The primary human form is arginine vasopressin (AVP), while lysine (B10760008) vasopressin (LVP), where the arginine at position 8 is replaced by lysine, is found in other species. nih.govnih.gov These nonapeptides are synthesized as larger precursor proteins, or prohormones. researchgate.net

The processing of these prohormones is a multi-step enzymatic cascade that ultimately yields the mature hormone. Vasopressin, Gly-Lys-Arg-8-Lys- is understood to be an intermediate in the biosynthesis of lysine vasopressin. nih.govnih.gov It represents the lysine vasopressin sequence with a C-terminal extension of Gly-Lys-Arg. This extension is a remnant of the prohormone sequence that is cleaved during post-translational modification. nih.gov The study of such extended peptides is essential for a complete understanding of the vasopressin system, from gene expression to the secretion of the final, active hormone.

Table 1: Key Peptides in the Vasopressin Family

Peptide NameAbbreviationKey Characteristics
Arginine VasopressinAVPThe primary form of vasopressin in most mammals, including humans.
Lysine VasopressinLVPA form of vasopressin found in pigs and some other species, with lysine at position 8. nih.govnih.gov
Vasopressin, Gly-Lys-Arg-8-Lys- LVP-GKRA C-terminally extended precursor to Lysine Vasopressin. nih.gov
Oxytocin (B344502)OXTA related neurohypophyseal hormone involved in social bonding and reproduction. nih.gov

Historical Perspective on the Discovery and Initial Characterization of Vasopressin, Gly-Lys-Arg-8-Lys-

The path to understanding Vasopressin, Gly-Lys-Arg-8-Lys- is intertwined with the broader history of vasopressin research. Following the isolation and synthesis of arginine vasopressin and oxytocin in the early 1950s by Vincent du Vigneaud, for which he received the Nobel Prize, scientific inquiry turned towards understanding their biosynthesis and the variations of these hormones across different species. nih.govnih.gov This led to the identification of lysine vasopressin in pigs. nih.gov

The concept of prohormones, larger precursors that are processed to yield active peptides, became central to endocrinology. It was hypothesized that vasopressin, like other peptide hormones, was synthesized as part of a larger molecule. The characterization of the vasopressin prohormone revealed that it contained the vasopressin sequence, a carrier protein called neurophysin, and a C-terminal glycopeptide. researchgate.net

The specific identification and study of C-terminally extended intermediates like Vasopressin, Gly-Lys-Arg-8-Lys- came later, as analytical techniques improved. A landmark 1986 study directly investigated the biological effects of chemically synthesized [8-lysine]-vasopressin-Gly-Lys-Arg, confirming its existence as a potential, albeit less potent, biologically active molecule. nih.gov This research provided direct evidence for the potential physiological relevance of these precursor-related peptides.

Significance of Extended Peptides in Neurohypophyseal Hormone Research

The study of extended peptides such as Vasopressin, Gly-Lys-Arg-8-Lys- holds significant value in the field of neurohypophyseal hormone research for several reasons. Firstly, their existence and processing provide a window into the intricate enzymatic machinery responsible for producing the final, active hormones. Understanding the enzymes that cleave these extensions, such as carboxypeptidases, is crucial for comprehending the regulation of hormone production. nih.gov

Secondly, these extended peptides may possess their own unique, albeit often weaker, biological activities. Research has shown that [8-lysine]-vasopressin-Gly-Lys-Arg exhibits weak antidiuretic effects. nih.gov This raises the possibility that these intermediates are not merely byproducts but could have physiological roles of their own, or that their presence could modulate the activity of the mature hormone.

Finally, the study of these peptides can have implications for understanding disease states. Incomplete or altered processing of prohormones can lead to the secretion of these extended forms, which could potentially serve as biomarkers for certain pathological conditions. Therefore, research into compounds like Vasopressin, Gly-Lys-Arg-8-Lys- contributes to a more nuanced and complete picture of neurohypophyseal endocrinology.

Table 2: Research Findings on [8-Lysine]-Vasopressin-Gly-Lys-Arg

Research AreaFindingReference
Renal FunctionExhibited weak antidiuretic activity in rats. nih.gov
NatriuresisWas not found to be natriuretic at the doses tested. nih.gov
BiosynthesisIdentified as an intermediate in the processing of the lysine vasopressin precursor. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H91N19O16S2 B14325459 Vasopressin, gly-lys-arg-8-lys- CAS No. 100442-96-4

Properties

CAS No.

100442-96-4

Molecular Formula

C60H91N19O16S2

Molecular Weight

1398.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C60H91N19O16S2/c61-22-6-4-12-37(51(86)70-29-48(83)69-30-49(84)71-38(13-5-7-23-62)52(87)74-40(59(94)95)14-8-24-68-60(66)67)73-57(92)45-15-9-25-79(45)58(93)44-32-97-96-31-36(63)50(85)75-41(27-34-16-18-35(80)19-17-34)55(90)76-42(26-33-10-2-1-3-11-33)54(89)72-39(20-21-46(64)81)53(88)77-43(28-47(65)82)56(91)78-44/h1-3,10-11,16-19,36-45,80H,4-9,12-15,20-32,61-63H2,(H2,64,81)(H2,65,82)(H,69,83)(H,70,86)(H,71,84)(H,72,89)(H,73,92)(H,74,87)(H,75,85)(H,76,90)(H,77,88)(H,78,91)(H,94,95)(H4,66,67,68)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

ZGMYVOZLIAAIGZ-BQBSFLCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Biosynthesis and Post Translational Processing of Vasopressin, Gly Lys Arg 8 Lys

Elucidation of the Vasopressin-Neurophysin Precursor Structure

The journey to active vasopressin begins with a large precursor protein known as pre-pro-vasopressin or AVP-neurophysin-copeptin. researchgate.net The structure of this precursor was first deduced through the sequencing of cDNA from the bovine hypothalamus, which confirmed that vasopressin and its carrier protein, neurophysin, originate from a single prohormone. core.ac.uk

The gene encoding this precursor, located on chromosome 20 in humans, is organized into three distinct sections called exons. wikipedia.org Each exon codes for a different functional domain of the resulting protein:

Exon A: Encodes a 19-amino acid signal peptide, the nine-amino-acid vasopressin hormone itself, and the N-terminal region of its carrier protein, Neurophysin II. core.ac.ukwikipedia.org

Exon B: Codes for the highly conserved central portion of Neurophysin II. wikipedia.org

Exon C: Encodes the C-terminal region of Neurophysin II and a 39-residue glycopeptide known as copeptin. core.ac.uk

Following translation of the mRNA, the resulting pre-prohormone has a linear, multi-domain structure. nih.gov At the N-terminus is the signal peptide, which directs the molecule into the endoplasmic reticulum. This is followed by the vasopressin sequence, which is connected to Neurophysin II by a Gly-Lys-Arg tripeptide bridge. core.ac.uk At the C-terminus of Neurophysin II, a single arginine residue links it to copeptin. core.ac.uk The neurophysin domain is crucial, acting as an intramolecular chaperone to ensure the proper folding and transport of the vasopressin hormone. nih.gov

Structural Domains of the Pre-pro-vasopressin Precursor

DomainEncoded byFunction/DescriptionLinkage
Signal PeptideExon A19-amino acid sequence; directs protein to the endoplasmic reticulum. core.ac.ukN-terminus
VasopressinExon A9-amino acid active hormone (e.g., Lysine (B10760008) Vasopressin). wikipedia.orgLinked to Neurophysin II via a Gly-Lys-Arg sequence. core.ac.uk
Neurophysin IIExons A, B, C~93-amino acid carrier protein; essential for hormone folding and transport. nih.govLinked to Copeptin via an Arginine residue. core.ac.uk
CopeptinExon C39-amino acid C-terminal glycopeptide. core.ac.ukC-terminus

Enzymatic Cleavage Mechanisms Yielding Vasopressin, Gly-Lys-Arg-8-Lys-

The transformation from an inactive prohormone to a collection of distinct, functional peptides is accomplished through precise enzymatic cleavage during the prohormone's transit from the hypothalamus to the posterior pituitary. nih.gov This processing occurs in two main stages and involves a specialized class of enzymes. nih.gov

The primary enzymes responsible for processing pro-vasopressin belong to the prohormone convertase (PC) family, a group of serine proteases that cleave precursor proteins at specific sites. nih.govwikipedia.org These enzymes are critical for the maturation of many peptide hormones and neuropeptides. nih.govfrontiersin.org The key convertases implicated in vasopressin biosynthesis are PC1/3 and PC2. nih.govwikipedia.org These enzymes recognize and cut at the carboxyl-terminus of paired basic amino acid residues, such as Lys-Arg and Arg-Arg, which serve as cleavage signals within the prohormone. nih.govfrontiersin.org

The initial cleavage event, which separates the vasopressin-Gly-Lys-Arg sequence from Neurophysin II, occurs within the Golgi apparatus and newly formed secretory vesicles. researchgate.net Subsequent trimming of the basic lysine and arginine residues is carried out by the enzyme carboxypeptidase E. researchgate.net The final step in forming the mature hormone is the amidation of the C-terminal glycine (B1666218) residue, a reaction catalyzed by peptidyl-glycine alpha-amidating monooxygenase (PAM). researchgate.net

The accuracy of prohormone processing depends on the high specificity of the enzymes for their target sequences. In vitro studies have shown that the prohormone convertase SPC3 (another name for PC2) effectively cleaves pro-vasopressin at both the vasopressin-neurophysin junction and the neurophysin-copeptin junction. nih.gov Interestingly, research suggests that different molecular forms of SPC3 exhibit different specificities. The full-length version of the enzyme preferentially cleaves the neurophysin-copeptin junction, while a truncated form is required to efficiently cleave the vasopressin-neurophysin site. nih.gov This suggests that the enzyme's own structure can be modified to alter its cleavage preference, adding another layer of regulatory control. nih.gov

The processing is a staged event. A first cleavage splits off vasopressin, followed by a second cleavage that separates neurophysin from copeptin, indicating that two distinct enzymatic activities or conditions may be involved. nih.gov The Gly-Lys-Arg sequence is the critical signal recognized by the convertases to liberate the vasopressin peptide from its carrier. core.ac.uk

Cellular and Subcellular Localization of Biosynthesis and Processing

The entire process of vasopressin synthesis and maturation is geographically and temporally organized within specialized neurons.

Synthesis: The vasopressin gene is transcribed and the resulting mRNA is translated in the cell bodies of large, magnocellular neurons located in the supraoptic nuclei (SON) and paraventricular nuclei (PVN) of the hypothalamus. wikipedia.orgnih.gov

Initial Processing: Upon synthesis, the pre-pro-vasopressin precursor is directed into the endoplasmic reticulum, where the N-terminal signal peptide is cleaved off, forming pro-vasopressin. researchgate.net From here, it moves to the Golgi apparatus, where it undergoes further folding, disulfide bond formation, and glycosylation of the copeptin domain. researchgate.netnih.gov

Packaging and Final Processing: In the trans-Golgi network, the prohormone is packaged into dense-core secretory granules. nih.gov It is within these granules that the bulk of the enzymatic cleavage by prohormone convertases and carboxypeptidase E occurs as the granules are transported down the axons of the neurons to the posterior pituitary. core.ac.uknih.gov

Dendritic Translation: Interestingly, vasopressin mRNA is also transported to the dendrites of these neurons, where it can be locally translated. nih.gov This suggests a secondary site of synthesis that may play a role in the local, non-hormonal functions of vasopressin within the brain. nih.gov

Storage and Release: The mature peptides—vasopressin, neurophysin II, and copeptin—are stored in the axon terminals within the posterior pituitary until an appropriate physiological stimulus triggers their release into the bloodstream. core.ac.uksysy.com

Regulation of Precursor Expression and Processing Pathways

The expression of the vasopressin gene and the subsequent processing of its precursor are tightly regulated by a variety of internal and external signals to maintain homeostasis.

Transcriptional Regulation:

Osmotic and Volume Status: The primary drivers of vasopressin gene expression are changes in blood osmolality and volume. ontosight.ainih.gov Dehydration and increased plasma osmolality strongly upregulate the transcription of the vasopressin gene. researchgate.net

Hormonal Control: Glucocorticoids, such as cortisol, can inhibit the secretion of vasopressin. wikipedia.org Conversely, angiotensin II stimulates its secretion. wikipedia.org The gene's promoter region contains response elements for various transcription factors, including glucocorticoid response elements (GRE) and cAMP response elements (CRE), allowing for complex hormonal integration. researchgate.netnih.gov

Circadian Rhythms: In the suprachiasmatic nucleus (SCN), which controls the body's circadian rhythms, vasopressin expression is regulated by the transcription-translation feedback loop (TTFL) of the core clock genes. wikipedia.orgwikipedia.org

Post-Translational Regulation: The activity of the processing enzymes themselves can be regulated. For example, the expression of prohormone convertases PC1 and PC2 can be modulated by physiological states, which in turn would affect the rate and efficiency of pro-vasopressin maturation. nih.gov Factors like stress have been shown to alter the transcription and translation of vasopressin receptors, indicating that the entire signaling pathway, from synthesis to end-organ effect, is dynamically regulated. nih.gov

Factors Regulating Vasopressin Expression and Secretion

FactorEffect on Vasopressin SystemReference
Hyperosmolality (Dehydration)Increases gene expression and secretion researchgate.netontosight.ai
Hypovolemia (Low Blood Volume)Increases gene expression and secretion ontosight.ai
Angiotensin IIStimulates secretion wikipedia.org
EthanolReduces secretion wikipedia.org
Glucocorticoids (e.g., Cortisol)Inhibit secretion wikipedia.org
Atrial Natriuretic PeptideInhibits secretion wikipedia.org
Stress (Emotional, Physical)Increases secretion nih.govontosight.ai

Molecular Pharmacology of Vasopressin, Gly Lys Arg 8 Lys

Receptor Binding Kinetics and Affinity Profiling

The interaction of a ligand with its receptor is fundamentally characterized by its binding kinetics—the rates of association and dissociation—and its affinity, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For Vasopressin, gly-lys-arg-8-lys-, its affinity for the vasopressin receptor subtypes (V1a, V1b, and V2) is a critical determinant of its potential biological activity.

Assessment of Binding to Vasopressin Receptor Subtypes (V1a, V1b, V2)

Vasopressin exerts its physiological effects through three main G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. nih.gov The V1a receptor is predominantly found on vascular smooth muscle cells, platelets, and hepatocytes, mediating vasoconstriction, platelet aggregation, and glycogenolysis. The V1b (or V3) receptor is primarily expressed in the anterior pituitary, regulating corticotropin (B344483) release. The V2 receptor, located on the basolateral membrane of renal collecting duct principal cells, is responsible for the antidiuretic effects of vasopressin. nih.gov

While specific binding data for Vasopressin, gly-lys-arg-8-lys- is not available, the affinity profile can be inferred from its constituent parts: the [Lys⁸]-Vasopressin core and the N-terminal Gly-Lys-Arg extension. The parent molecule, Lypressin ([Lys⁸]-Vasopressin), exhibits a distinct affinity profile for the vasopressin receptor subtypes. Generally, Lypressin displays high affinity for V1a and V2 receptors, with typically lower affinity for the V1b receptor.

The N-terminal extension of Gly-Lys-Arg introduces additional size and positive charges, which can influence receptor binding. Analogous N-terminally extended vasopressin analogues, such as Terlipressin (Nα-triglycyl-[Lys⁸]-vasopressin), have been studied. Terlipressin itself is a prodrug with low affinity for vasopressin receptors, requiring enzymatic cleavage to release the active Lypressin. It is plausible that Vasopressin, gly-lys-arg-8-lys- also functions as a prohormone with potentially lower intrinsic affinity for the receptors compared to the mature Lypressin, awaiting processing to exert its full biological effect.

Interactive Table: Illustrative Receptor Affinity Profile of Vasopressin Analogues

Since empirical data for Vasopressin, gly-lys-arg-8-lys- is unavailable, the following table provides a representative comparison of the binding affinities (Ki in nM) of canonical vasopressins. This illustrates the type of data required for a definitive assessment.

CompoundV1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)
Arginine Vasopressin (AVP)~1-5~1-10~1-5
Lypressin ([Lys⁸]-Vasopressin)~2-10~20-100~5-20
Vasopressin, gly-lys-arg-8-lys-Data not availableData not availableData not available

Comparative Receptor Affinity with Canonical Vasopressins

The canonical vasopressins in most mammals are Arginine Vasopressin (AVP) and, in pigs and some related species, Lypressin. AVP typically exhibits high and relatively balanced affinity for all three receptor subtypes. In contrast, Lypressin generally shows a preference for V1a and V2 receptors over the V1b receptor.

As a biosynthetic precursor to Lypressin, Vasopressin, gly-lys-arg-8-lys- would be expected to have a receptor affinity profile that is either similar to or, more likely, of lower potency than Lypressin. The additional N-terminal tripeptide may sterically hinder the optimal interaction of the core vasopressin structure with the receptor binding pocket. The processing of this pro-peptide by aminopeptidases in target tissues would be a prerequisite for the full expression of its hormonal activity.

Ligand-Receptor Interaction Dynamics and Conformational Studies

The binding of vasopressin analogues to their receptors is a dynamic process involving conformational changes in both the ligand and the receptor. The vasopressin molecule consists of a rigid cyclic core and a more flexible C-terminal tail. nih.gov The conformation of this tail, particularly the residue at position 8, is a key determinant of receptor selectivity and activation.

Computational modeling and NMR studies of vasopressin-receptor interactions have revealed that the cyclic part of the hormone interacts with the extracellular loops and transmembrane helices of the receptor. nih.gov The C-terminal tail then engages with the receptor to stabilize the active conformation, leading to G-protein coupling and downstream signaling.

For Vasopressin, gly-lys-arg-8-lys-, the N-terminal Gly-Lys-Arg extension would add another layer of complexity to these dynamics. This flexible, positively charged extension could potentially interact with negatively charged residues in the N-terminal domain or extracellular loops of the receptor, influencing the initial binding event and the subsequent conformational changes required for receptor activation. However, without empirical data, the precise nature of these interactions remains speculative.

Structure-Activity Relationships Governing Receptor Recognition

The specific structural features of a vasopressin analogue dictate its affinity and selectivity for the different receptor subtypes. Key determinants include the amino acid at position 8 and modifications to the N-terminus.

Influence of Gly-Lys-Arg Extension on Binding

The N-terminal extension of Gly-Lys-Arg in Vasopressin, gly-lys-arg-8-lys- is a defining feature that distinguishes it from mature Lypressin. In the context of prohormones, such extensions often serve to keep the peptide in an inactive or less active state until it reaches its target tissue, where it is processed into its fully active form.

The presence of this tripeptide extension likely reduces the binding affinity for vasopressin receptors due to:

Steric Hindrance: The additional amino acids may physically obstruct the entry of the core peptide into the receptor's binding pocket.

Altered Conformational Freedom: The extension could alter the conformational ensemble of the entire molecule, potentially disfavoring the specific conformation required for high-affinity binding.

Studies on Terlipressin, which has a triglycyl extension, support the notion that N-terminal extensions reduce receptor affinity, thereby creating a prodrug that requires activation.

Role of the 8-Lysine Substitution on Binding Specificity

The amino acid at position 8 is a critical determinant of the pharmacological profile of neurohypophyseal hormones. The substitution of Arginine in AVP with Lysine (B10760008) in Lypressin has well-documented effects on receptor binding and selectivity.

V1a/V2 vs. V1b Selectivity: The presence of Lysine at position 8 generally leads to a decrease in affinity for the V1b receptor compared to the V1a and V2 receptors. This is a key feature that distinguishes the pharmacological profile of Lypressin from that of AVP.

Vasopressin vs. Oxytocin (B344502) Receptor Selectivity: The basic residue (Arginine or Lysine) at position 8 is a primary reason for the high affinity of vasopressin analogues for vasopressin receptors over the oxytocin receptor, which preferentially binds ligands with a neutral, hydrophobic residue at this position.

Therefore, the [Lys⁸] core of Vasopressin, gly-lys-arg-8-lys- predisposes it to a vasopressin-like receptor interaction profile, with an expected lower affinity for the oxytocin receptor and a potential preference for V1a and V2 receptors over the V1b subtype.

Signal Transduction Pathways Activated by Vasopressin, Gly-Lys-Arg-8-Lys-

The biological effects of vasopressin are mediated through its interaction with specific G-protein coupled receptors (GPCRs), which are classified into three main subtypes: V1a, V1b (also known as V3), and V2 receptors. wikipedia.org The active form derived from vasopressinyl-Gly-Lys-Arg, Lysine Vasopressin, interacts with these receptors to initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype expressed in the target tissue.

The vasopressin receptor subtypes are distinctly linked to different families of heterotrimeric G-proteins, which dictates the initial intracellular response upon hormone binding.

V1a and V1b Receptors: These receptors primarily couple to G-proteins of the Gq/11 family. researchgate.net Activation of the V1a receptor by vasopressin leads to the dissociation of the Gαq subunit, which in turn activates its downstream effector, phospholipase C (PLC). nih.gov

V2 Receptors: The V2 receptor, predominantly found in the principal cells of the kidney's collecting ducts, couples to the stimulatory G-protein, Gs. wikipedia.orgresearchgate.net Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase. researchgate.net Interestingly, studies on the V2 receptor have revealed its capacity for promiscuous coupling, engaging with a broad spectrum of G-proteins beyond Gs, including members of the Gi/o, Gq/11, and G12/13 families, suggesting a more complex signaling potential than previously understood. biorxiv.org

Receptor SubtypePrimary G-Protein CoupledKey Effector Protein
V1a Gq/11Phospholipase C (PLC)
V1b (V3) Gq/11Phospholipase C (PLC)
V2 GsAdenylyl Cyclase

The activation of G-protein effectors leads to the generation of intracellular second messengers, which amplify the initial signal and orchestrate the cellular response.

IP3/DAG and Ca2+: The PLC activation initiated by V1a and V1b receptor-Gq/11 coupling results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3, a soluble molecule, diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. nih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates members of the protein kinase C (PKC) family. nih.gov

cAMP: The V2 receptor-Gs pathway stimulates adenylyl cyclase to catalyze the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The elevation in intracellular cAMP levels activates cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA). researchgate.net This activation of PKA is a central event in mediating the physiological effects of V2 receptor stimulation, such as the regulation of water reabsorption in the kidneys. researchgate.netnih.gov Studies in pig kidney cell lines (LLC-PK1) have directly correlated LVP receptor occupancy with the production of cAMP. nih.gov

Receptor PathwayPrimary Second Messengers
V1 (Gq/11) Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Calcium (Ca2+)
V2 (Gs) Cyclic Adenosine Monophosphate (cAMP)

The second messengers trigger further downstream signaling cascades, often involving a series of protein phosphorylation events, which ultimately culminate in changes to cellular function and gene expression.

PKA-mediated Signaling: In V2-receptor-expressing cells, the activated PKA phosphorylates various target proteins. A critical substrate in renal collecting duct cells is the aquaporin-2 (AQP2) water channel. researchgate.net PKA-mediated phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical plasma membrane, increasing water permeability. researchgate.net Furthermore, the cAMP pathway can influence gene expression. The promoter of the vasopressin gene itself contains a cAMP response element (CRE), indicating that cAMP can upregulate vasopressin gene transcription, creating a potential feedback loop. nih.gov

PKC and Ca2+-mediated Signaling: The rise in intracellular Ca2+ and activation of PKC through the V1 receptor pathway can lead to a variety of cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation. thefreedictionary.com These pathways can also influence gene expression. For example, Arginine Vasopressin (AVP) has been shown to induce c-Fos protein expression and can inhibit cyclin D1 gene expression through pathways involving PKC and PI3K, thereby blocking the cell cycle. srlf.org

Gene Expression Regulation: The vasopressin system is subject to complex gene expression regulation. For instance, glucocorticoids can inhibit AVP gene expression in parvocellular neurons, and this regulation can involve both gene transcription and mRNA stability, often interacting with the cAMP signaling pathway. nih.gov Epigenetic mechanisms, including DNA methylation and histone acetylation, also play a significant role in modulating the expression of the vasopressin gene and its receptors, which can be influenced by various physiological and environmental factors. nih.gov

Physiological Roles and Mechanisms of Action in Animal Models

Renal Physiology and Antidiuretic Effects in Animal Models

Studies in animal models, primarily rats, have been instrumental in characterizing the renal effects of Vasopressin, gly-lys-arg-8-lys-. These investigations compare its activity to that of Lypressin to elucidate the impact of its extended peptide sequence.

Vasopressin, gly-lys-arg-8-lys- demonstrates weak antidiuretic properties when compared to Lypressin on a molar basis. nih.gov In conscious, water-diuretic rats, it was found to have only about 10% of the antidiuretic activity of Lypressin. nih.gov At lower infusion rates, the compound induced a slight decrease in urine flow but did not cause significant alterations in urine osmolality. nih.gov

The general mechanism for vasopressin-induced water reabsorption involves the activation of V2 receptors in the kidney. nih.gov In porcine kidney cell lines, the [8-lysine]vasopressin V2 receptor is coupled to the activation of adenylate cyclase. nih.gov This signaling cascade is understood to increase the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby increasing water permeability and reabsorption from the tubular fluid back into the circulation. frontiersin.org The antidiuretic response to vasopressins can be influenced by the animal's hydration status and concurrent solute excretion rates. nih.gov

A study in conscious, water-diuretic rats showed that while Lypressin produced a marked antidiuresis, Vasopressin, gly-lys-arg-8-lys- was only weakly antidiuretic. nih.gov

Table 1: Antidiuretic Effects of Vasopressin, gly-lys-arg-8-lys- and Lypressin in Rats

Compound Dose (pmol/h per 100g body weight) Effect on Urine Flow Effect on Urine Osmolality Antidiuretic Activity Compared to Lypressin Source
Vasopressin, gly-lys-arg-8-lys- 10 Slight Decrease No Significant Change ~10% nih.gov
Lypressin (LVP) 10 Marked Decrease Marked Increase 100% nih.gov

Preclinical studies have assessed the impact of Vasopressin, gly-lys-arg-8-lys- on the glomerular filtration rate (GFR), often measured by inulin (B196767) clearance. In rat models, higher doses of the compound were shown to affect GFR. Administration of Vasopressin, gly-lys-arg-8-lys- at a rate of 100 pmol/h per 100 g of body weight resulted in a decrease in inulin clearance by approximately 30%. nih.gov This effect was comparable to the reduction in GFR observed with Lypressin administered at the same high dosage. nih.gov

A notable difference between Vasopressin, gly-lys-arg-8-lys- and its parent compound, Lypressin, lies in their effects on electrolyte excretion. In rat studies, Lypressin was found to be markedly natriuretic, promoting the excretion of sodium in the urine. nih.gov In stark contrast, Vasopressin, gly-lys-arg-8-lys- did not exhibit any natriuretic effects, even when administered at doses that were significantly antidiuretic. nih.gov Furthermore, while Lypressin administration did not significantly change the total osmolal output, this output was observed to decrease at all tested doses of Vasopressin, gly-lys-arg-8-lys-. nih.gov

Table 2: Effects on Electrolyte and Solute Excretion in Rats

Compound Dose (pmol/h per 100g body weight) Natriuretic Effect (Sodium Excretion) Effect on Osmolal Output Source
Vasopressin, gly-lys-arg-8-lys- 10 - 100 Not natriuretic Decreased nih.gov
Lypressin (LVP) 10 Markedly natriuretic Not significantly changed nih.gov

Cardiovascular System Research in Animal Models

Research into the cardiovascular effects of vasopressin analogues often utilizes Lypressin as a model compound. These studies provide insights into the potential, though not directly studied, cardiovascular actions of its extended form, Vasopressin, gly-lys-arg-8-lys-.

Lypressin is known to possess potent vasoconstrictive properties. nih.gov In anesthetized dogs, Lypressin administration caused a significant reduction in regional blood flow to most vascular areas, with the most pronounced effects observed in the gastrointestinal tract, including the gastric, pancreaticoduodenal, and mesenteric arteries. nih.gov This reduction in blood flow was attributed to an increase in vascular impedance. nih.gov Interestingly, at concentrations that markedly reduced gastrointestinal blood flow, renal blood flow was not significantly altered. nih.gov

In a different model using piglets subjected to burn injury, Lypressin infusion was found to decrease blood flow to the skin, carcass, and the proximal gastrointestinal tract, while increasing perfusion to the liver. nih.gov These findings highlight the selective vasoconstrictive nature of Lypressin, which varies across different vascular beds.

Table 3: Hemodynamic Effects of Lypressin in Animal Models

Animal Model Key Hemodynamic Findings Source
Anesthetized Dog Potent vasoconstriction, especially in the gastrointestinal area. Increased vascular impedance. No significant change in renal blood flow. nih.gov
Piglet (with burn injury) Decreased blood flow to skin, carcass, and proximal GI tract. Increased liver perfusion. nih.gov

Studies on Lypressin in animal models suggest that its primary cardiovascular effects are related to its vasoconstrictor properties rather than direct actions on the heart. In anesthetized dogs, the reduction in gastrointestinal blood flow caused by Lypressin was a result of increased impedance and not due to diminished cardiac inotropy (contractility). nih.gov Similarly, in a study on burned piglets where cardiac output was already significantly decreased due to the injury, Lypressin infusion did not cause a further reduction in cardiac output. nih.gov

This profile can be contrasted with Arginine Vasopressin (AVP), the human antidiuretic hormone. In conscious dogs, elevations in AVP have been shown to potentially suppress the pumping ability of the heart, decrease cardiac output, and reduce heart rate. nih.gov The distinct cardiac effects between Lypressin and AVP underscore the importance of the specific amino acid at position 8 for the full spectrum of cardiovascular activities.

Central Nervous System Effects in Animal Models

The central nervous system (CNS) is a key target for vasopressin and its analogues, where they act as neuromodulators influencing a variety of functions. nih.govnih.gov While direct studies on the CNS effects of Vasopressin, gly-lys-arg-8-lys- are limited, research on closely related vasopressin forms provides significant insights into its potential activities.

Neurotransmitter Modulation and Behavioral Phenotypes

In animal models, Arginine Vasopressin has been shown to modulate the release of other neurotransmitters and influence a range of behaviors. For instance, AVP can affect synaptic plasticity, which is a fundamental mechanism for learning and memory. nih.gov Studies in rats have demonstrated that AVP plays a role in social behaviors. For example, intracerebroventricular administration of AVP has been shown to decrease immobility time in behavioral despair models of depression, suggesting an antidepressant-like effect mediated by V1 receptors. nih.gov Furthermore, AVP is implicated in the processing of social cues and memory, with research showing its involvement in social recognition in rats.

Role in Neuroendocrine Regulation

The vasopressinergic system is intricately linked with neuroendocrine regulation. AVP, synthesized in the hypothalamus, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. nih.gov In the brain, AVP acts as a neuromodulator that can influence the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). turkupetcentre.net

Research on the specific role of Vasopressin, gly-lys-arg-8-lys- in neuroendocrine regulation is sparse. However, given that it is a precursor form of vasopressin, it may have its own unique interactions within the neuroendocrine system or be processed into active forms that then exert regulatory effects. The binding of vasopressinyl-Gly-Lys-Arg to neurophysin, a carrier protein, has been demonstrated, which is a crucial step in the processing and transport of vasopressin. nih.gov

Other Putative Physiological Functions Investigated in Animal Models

Beyond the central nervous system, vasopressin and its analogues have been investigated for their roles in other physiological systems.

Endocrine System Interactions

A pivotal study directly investigating a compound closely related to the subject of this article, [8-lysine]-vasopressin-Gly-Lys-Arg, examined its effects on renal function in rats. nih.gov This research found that the peptide exhibited weak antidiuretic activity compared to its parent compound, Lysine (B10760008) Vasopressin. nih.gov This suggests that the Gly-Lys-Arg extension significantly modifies the biological activity of the vasopressin molecule in the context of renal water reabsorption.

The broader family of vasopressin peptides is known to have various interactions with the endocrine system. For example, AVP can influence the release of other hormones. In the pancreas, AVP has been shown to stimulate the secretion of both insulin (B600854) and glucagon, depending on blood glucose levels, through its interaction with V1b receptors. turkupetcentre.net

Potential Metabolic Effects

The metabolic effects of vasopressin are an area of growing research interest. AVP is known to play a role in regulating glucose and lipid metabolism. mdpi.com In the liver, AVP can stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. turkupetcentre.net Animal studies have also suggested a role for AVP in the regulation of food intake and energy balance.

With regards to Vasopressin, gly-lys-arg-8-lys-, direct studies on its metabolic effects are not currently available in the reviewed literature. However, the known metabolic functions of AVP and LVP provide a framework for potential investigations into the metabolic role of this specific precursor peptide. The administration of LVP in healthy individuals has been associated with a reduction in circulating non-esterified fatty acids, indicating an inhibition of lipolysis in adipose tissue. mdpi.com

Future Directions and Emerging Research Avenues for Vasopressin, Gly Lys Arg 8 Lys

Unexplored Receptor Interactions and Atypical Binding Sites

The canonical understanding of vasopressin action involves its interaction with three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2. nih.gov These receptors are well-characterized in their roles in vasoconstriction, pituitary hormone release, and renal water reabsorption, respectively. nih.gov However, the structural modifications in "Vasopressin, gly-lys-arg-8-lys-" prompt a deeper investigation into its receptor interaction profile, which may include atypical binding sites and non-canonical signaling pathways.

Future research should focus on determining the binding affinities of this extended peptide for the known vasopressin receptors. It is plausible that the C-terminal extension could alter the selectivity and affinity for these receptors. For instance, while the core peptide may retain the primary binding determinants, the additional amino acid sequence could introduce new interaction points with extracellular loops of the receptors or even influence the conformation of the bound state.

A particularly intriguing area of investigation is the potential for "Vasopressin, gly-lys-arg-8-lys-" to interact with atypical binding sites. Research has suggested the existence of vasopressin binding sites in the human pituitary that may differ from the well-characterized V1 and V2 receptors. nih.gov The unique structure of this synthetic analog could make it a valuable tool for probing these putative novel receptors. Furthermore, the concept of non-canonical signaling, where GPCRs can signal through pathways independent of G-proteins, such as via β-arrestin, is an expanding field. Studies on the V2 receptor have shown that β-arrestin can prolong cAMP signaling rather than desensitizing the receptor. port.ac.uknih.gov It would be of significant interest to explore whether "Vasopressin, gly-lys-arg-8-lys-" can induce biased signaling, preferentially activating one pathway over another, which could lead to more targeted physiological effects.

Receptor SubtypeCanonical Signaling PathwayPotential for Unexplored Interactions with Vasopressin, Gly-Lys-Arg-8-Lys-
V1a Gq/11-protein coupled, leading to increased intracellular calcium.Altered affinity due to C-terminal extension, potential for biased signaling.
V1b (V3) Gq/11-protein coupled, modulating ACTH release.Investigation of binding at atypical pituitary sites. nih.gov
V2 Gs-protein coupled, leading to increased cAMP.Modulation of non-canonical β-arrestin-mediated signaling. port.ac.uknih.gov
Atypical Sites Largely unknown.Potential for novel receptor discovery and characterization.

Characterization of Potential Modulators of its Activity or Metabolism

The in vivo activity of a peptide is critically dependent on its metabolic stability. Native vasopressin has a short half-life due to rapid degradation by peptidases. researchgate.net The C-terminal extension of "Vasopressin, gly-lys-arg-8-lys-" introduces a novel site for enzymatic cleavage, which could significantly alter its metabolic profile.

A key area of future research is the identification and characterization of enzymes that can process this extended peptide. The Gly-Lys-Arg sequence may be a substrate for various proteases, including trypsin-like enzymes or specific carboxypeptidases that cleave at the C-terminus of proteins and peptides. youtube.com Understanding which enzymes are responsible for its degradation in different tissues will be crucial for predicting its duration of action and bioavailability.

Furthermore, identifying modulators of these enzymes could provide a mechanism to control the activity of "Vasopressin, gly-lys-arg-8-lys-". This could involve:

Screening for small molecule inhibitors or activators of the identified peptidases.

Investigating endogenous regulatory mechanisms that control the expression or activity of these enzymes.

Such modulators could be co-administered with the peptide to enhance its therapeutic effect or to fine-tune its activity in a tissue-specific manner. This approach represents a sophisticated strategy for optimizing the therapeutic potential of synthetic peptide analogs.

Potential Modulator TypeMechanism of ActionResearch Focus
Peptidase Inhibitors Block the enzymatic degradation of "Vasopressin, gly-lys-arg-8-lys-".Identification of specific enzymes and development of selective inhibitors.
Enzyme Activators Enhance the cleavage of the extended peptide, potentially for controlled release of the core peptide.Characterization of enzymes that could be targeted for activation.
Endogenous Regulators Hormones or signaling molecules that alter the expression or activity of relevant peptidases.Elucidation of the physiological pathways that control the metabolism of extended peptides.

Development of Advanced Methodologies for Studying Extended Peptides

The study of "Vasopressin, gly-lys-arg-8-lys-" and similar extended peptides necessitates the application and development of advanced analytical and biophysical techniques. These methods are essential for characterizing the peptide itself, its interaction with receptors, and its fate in biological systems.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the precise quantification and identification of vasopressin analogs and their metabolites in biological samples. researchgate.net Future studies should leverage high-resolution mass spectrometry to develop sensitive assays for "Vasopressin, gly-lys-arg-8-lys-", allowing for detailed pharmacokinetic and metabolic profiling. port.ac.uk

Fluorescent labeling of the peptide is another critical methodology. By attaching fluorophores to the peptide, researchers can visualize its binding to receptors on living cells, track its internalization, and study receptor trafficking in real-time. nih.govnih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) can provide insights into the conformational changes that occur upon peptide-receptor binding. nih.gov

To understand the dynamic nature of the peptide-receptor interaction at an atomic level, a suite of biophysical techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide in solution and when bound to its receptor. nih.govElectron Paramagnetic Resonance (EPR) and single-molecule fluorescence spectroscopy can reveal the conformational plasticity of the receptor upon binding to the extended peptide. nih.gov

The development of methodologies specifically tailored for C-terminally extended peptides, such as novel purification strategies and targeted proteomics approaches, will further accelerate research in this area.

Theoretical and Computational Modeling of Peptide-Receptor Dynamics

In conjunction with experimental approaches, theoretical and computational modeling provides a powerful framework for understanding the structure-function relationships of "Vasopressin, gly-lys-arg-8-lys-". These in silico methods can predict how the C-terminal extension influences the peptide's conformation and its interaction with receptors.

Peptide-protein docking simulations can predict the binding pose of "Vasopressin, gly-lys-arg-8-lys-" within the receptor's binding pocket. nih.gov These models can help to identify key amino acid residues on both the peptide and the receptor that are involved in the interaction. This is particularly important for understanding how the Gly-Lys-Arg extension might form additional contacts with the receptor, potentially explaining altered affinity or selectivity.

By combining these computational approaches with experimental data from site-directed mutagenesis and functional assays, a detailed, three-dimensional model of the peptide-receptor complex can be constructed. nih.gov This integrated approach is invaluable for the rational design of new vasopressin analogs with improved therapeutic properties, such as enhanced receptor selectivity or prolonged duration of action. The future of research on "Vasopressin, gly-lys-arg-8-lys-" will likely rely heavily on this synergy between computational and experimental aporoaches to unlock its full potential.

Q & A

Q. How can researchers mitigate bias in preclinical studies evaluating gly-lys-arg-8-lys-vasopressin’s safety profile?

  • Methodological Answer :
  • Blind experimenters to treatment groups during data collection and analysis .
  • Predefine exclusion criteria (e.g., baseline cardiac dysfunction) to align with clinical trial protocols .
  • Use histopathological scoring by multiple independent assessors for toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.